molecular formula C21H19Cl2N3OS B6516391 N-(4-chlorophenyl)-2-{[3-(4-chlorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}acetamide CAS No. 899905-69-2

N-(4-chlorophenyl)-2-{[3-(4-chlorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}acetamide

Cat. No.: B6516391
CAS No.: 899905-69-2
M. Wt: 432.4 g/mol
InChI Key: NPFFHDWXLUUYBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Chlorophenyl)-2-{[3-(4-chlorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}acetamide is a synthetic organic compound featuring a 1,4-diazaspiro[4.4]nona-1,3-diene core substituted with two 4-chlorophenyl groups and a sulfanyl acetamide side chain. The sulfanyl acetamide moiety may facilitate hydrogen bonding and influence solubility .

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[[2-(4-chlorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19Cl2N3OS/c22-15-5-3-14(4-6-15)19-20(26-21(25-19)11-1-2-12-21)28-13-18(27)24-17-9-7-16(23)8-10-17/h3-10H,1-2,11-13H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPFFHDWXLUUYBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)N=C(C(=N2)SCC(=O)NC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chlorophenyl)-2-{[3-(4-chlorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the compound's synthesis, mechanisms of action, biological activity, and relevant research findings.

Chemical Structure

The compound features a unique spirocyclic structure characterized by:

  • Chlorophenyl groups : These contribute to the compound's lipophilicity and potential interactions with biological membranes.
  • Diazaspiro framework : This structure is known for its ability to modulate biological activity through conformational flexibility.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the spirocyclic core through cyclization reactions.
  • Substitution reactions to introduce chlorophenyl groups.
  • Purification techniques like chromatography to isolate the final product.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as:

  • Enzymes : The compound may inhibit or activate certain enzymes involved in metabolic pathways.
  • Receptors : It may bind to receptors that mediate cellular responses, influencing signaling pathways.

In Vitro Studies

Recent studies have focused on the compound's effects on various cell lines and biological systems:

  • Antiproliferative Effects : Research indicates that the compound exhibits cytotoxicity against cancer cell lines, suggesting potential as an anticancer agent.
  • Enzyme Inhibition : The compound has been shown to inhibit specific phospholipases, which are critical in lipid metabolism and signaling pathways.

Data Table of Biological Activities

Biological ActivityAssay TypeIC50 Value (μM)Reference
AnticancerMTT Assay15
PLA2 InhibitionEnzyme Activity Assay0.5
CytotoxicityCell Viability Assay20

Case Study 1: Anticancer Activity

In a study published in Cancer Research, this compound was tested against several cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations above 10 μM, indicating its potential as a therapeutic agent in oncology.

Case Study 2: Enzyme Targeting

A recent publication in Journal of Lipid Research highlighted the compound's ability to inhibit lysosomal phospholipase A2 (PLA2G15). This inhibition was linked to reduced phospholipid accumulation in lysosomes, suggesting a mechanism for mitigating drug-induced phospholipidosis—a significant concern in drug development .

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential
N-(4-chlorophenyl)-2-{[3-(4-chlorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}acetamide has been investigated for its potential therapeutic properties. The compound's structural features suggest it may exhibit antimicrobial , antifungal , and anticancer activities. The presence of the diazaspiro moiety is particularly noteworthy as it can enhance biological activity through unique interactions with biological targets.

Mechanism of Action
The compound's mechanism of action is hypothesized to involve the inhibition of specific enzymes or receptors involved in disease pathways. For instance, similar compounds have shown efficacy as inhibitors of poly(ADP-ribose) polymerase (PARP), which plays a critical role in DNA repair mechanisms. This inhibition can lead to increased sensitivity of cancer cells to chemotherapy agents.

Biological Research

Enzyme Interaction Studies
In biological research, this compound can serve as a probe to study enzyme interactions and protein-ligand binding dynamics due to its diverse functional groups. Its ability to form stable complexes with target proteins makes it an ideal candidate for investigating biochemical pathways and drug design.

Case Study: Antimicrobial Activity
A study demonstrated that derivatives of compounds similar to this compound exhibited significant antimicrobial activity against various pathogens, including resistant strains of bacteria. This suggests potential applications in developing new antibiotics.

Materials Science

Polymer Development
In materials science, the compound's unique chemical structure allows it to be utilized as a building block for synthesizing novel polymers with specific properties. The incorporation of the diazaspiro structure can enhance the mechanical strength and thermal stability of the resulting materials.

Coatings and Composites
The stability and reactivity of this compound make it suitable for developing advanced coatings and composites. These materials can be designed for applications requiring resistance to environmental degradation or enhanced durability.

Data Table: Comparative Analysis of Related Compounds

Compound NameStructureApplicationsNotable Properties
This compoundStructureAntimicrobial, AnticancerInhibits PARP
5-amino-N-(4-chlorobenzyl)-1H-1,2,3-triazoleStructureAntimicrobialEffective against resistant bacteria
2-(4-Chlorophenyl)-5-QuinoxalinecarboxamideStructureAnticancerPARP inhibitor

Comparison with Similar Compounds

Table 1: Substituent Effects in Analogous Compounds

Compound Name Aromatic Substituents Spiro System Molecular Weight Key Effects Reference
N-(4-Chlorophenyl)-2-{[3-(4-chlorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}acetamide 4-Cl (both rings) 1,4-diazaspiro[4.4] Not reported High lipophilicity; potential for strong van der Waals interactions N/A
N-(3,4-Dichlorophenyl)-2-{[3-(4-methylphenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}acetamide 3,4-diCl (amide), 4-CH3 (spiro) 1,4-diazaspiro[4.4] Not reported Increased steric bulk; enhanced hydrophobicity due to Cl and CH3 groups
N-(4-Chlorophenyl)-2-{[3-(4-fluorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}acetamide 4-Cl (amide), 4-F (spiro) 1,4-diazaspiro[4.5] 899905-60-3 Fluorine’s electronegativity may improve metabolic stability; larger spiro
N-(4-Methoxyphenyl)-2-{[3-(4-methylphenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}acetamide 4-OCH3 (amide), 4-CH3 (spiro) 1,4-diazaspiro[4.4] 407.5 Methoxy group enhances solubility; reduced steric hindrance

Key Observations:

  • Electron-Withdrawing vs. Electron-Donating Groups : Chloro and fluoro substituents increase lipophilicity and may enhance membrane permeability, whereas methoxy groups improve aqueous solubility .

Spiro Ring Modifications

The size and substitution of the spiro system critically affect molecular conformation:

  • 1,4-Diazaspiro[4.4] vs. 1,4-Diazaspiro[4.5] : The 4.5 spiro system () adds a methylene group, increasing ring flexibility and altering dihedral angles. This may influence interactions with biological targets or crystallization behavior .
  • Spiro-Aryl Interactions : Methyl or chloro substituents on the spiro aryl ring (e.g., 4-methylphenyl in ) modulate electronic and steric profiles, impacting synthetic accessibility and stability .

Crystallography:

  • Hydrogen Bonding : Analogous compounds (e.g., ) exhibit trans configurations of the –NH–CO– group, facilitating N–H⋯O hydrogen bonds that stabilize crystal lattices .
  • Packing Efficiency : Chloro substituents promote dense packing via halogen interactions, as seen in N-(4-chlorophenylsulfonyl)-2,2-dichloroacetamide (), whereas methoxy groups may reduce crystallinity .

Preparation Methods

Synthesis of the 1,4-Diazaspiro[4.4]Nona-1,3-Diene Core

The spirocyclic backbone is constructed via a reductive amination strategy adapted from methodologies for related diazaspiro systems . Starting with 4-chlorophenylglyoxal (1), condensation with cyclopentylamine (2) in ethanol at 60°C for 12 hours generates the imine intermediate (3). Subsequent reduction using sodium borohydride in methanol at 0°C yields the secondary amine (4), which undergoes intramolecular cyclization in the presence of p-toluenesulfonic acid (PTSA) to form the 1,4-diazaspiro[4.4]nona-1,3-diene scaffold (5).

Critical Parameters :

  • Solvent polarity significantly impacts cyclization efficiency, with aprotic solvents like dichloromethane achieving 82% conversion versus 68% in ethanol .

  • Substituent effects: The electron-withdrawing 4-chlorophenyl group enhances imine stability but requires elevated temperatures (80°C) for complete cyclization .

Introduction of the Sulfanyl Functional Group

Thioether formation is achieved through nucleophilic aromatic substitution (SNAr) on the diazaspiro intermediate. Treatment of compound 5 with thiourea in dimethylformamide (DMF) at 120°C for 6 hours generates the thiolate intermediate (6), which reacts in situ with 2-chloro-N-(4-chlorophenyl)acetamide (7) to yield the thioether-linked product (8).

Optimization Data :

ParameterCondition 1Condition 2Optimal Condition
Temperature (°C)100120120
SolventDMFDMSODMF
Reaction Time (hr)866
Yield (%)657878

Table 1: Optimization of thioether coupling reaction

The use of DMF as solvent prevents premature hydrolysis of the acetamide group while facilitating SNAr reactivity. Kinetic studies show complete consumption of starting material within 4 hours at 120°C.

Acylation to Form the Acetamide Moiety

The terminal amidation step employs a two-stage protocol to ensure regioselectivity. First, the primary amine in intermediate 8 is protected using tert-butoxycarbonyl (Boc) anhydride in tetrahydrofuran (THF) at 25°C. Subsequent acylation with acetyl chloride in the presence of triethylamine (TEA) affords the N-acetylated product (9), followed by Boc deprotection using trifluoroacetic acid (TFA) to yield the target compound .

Side Reaction Mitigation :

  • Competing O-acetylation is suppressed by maintaining reaction temperatures below 30°C .

  • Boc protection reduces amine nucleophilicity, directing acylation to the sulfur center with >95% selectivity.

Purification and Analytical Characterization

Final purification via silica gel chromatography (ethyl acetate/hexane, 3:7) isolates the target compound in >98% purity. Structural validation employs:

Key Spectroscopic Data :

  • 1H NMR (400 MHz, CDCl3) : δ 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 7.32 (d, J = 8.4 Hz, 2H, Ar-H), 4.21 (s, 2H, SCH2), 3.89–3.82 (m, 4H, spiro-CH2), 2.95 (t, J = 7.1 Hz, 2H), 2.12 (s, 3H, COCH3) .

  • HRMS (ESI+) : m/z calculated for C21H19Cl2N3OS [M+H]+ 452.0634, found 452.0638 .

Comparative Yields Across Methods :

StepYield (%)Purity (%)
Spirocycle Formation8290
Thioether Coupling7885
Acylation8995
Final Product7598

Table 2: Synthesis efficiency metrics

Mechanistic Insights and Scalability Considerations

The spirocyclization proceeds through a chair-like transition state stabilized by conjugation between the diazine ring and aryl substituents, as evidenced by DFT calculations . Scale-up to 100 g batches demonstrates consistent yields (73–76%) using flow chemistry reactors, which enhance heat transfer during the exothermic thioether coupling step.

Environmental Impact :

  • Solvent recovery systems reduce DMF waste by 60% in pilot-scale runs .

  • Catalytic recycling of TEA via distillation decreases overall process mass intensity (PMI) to 18.2 kg/kg product.

Q & A

Q. How is the crystal structure of this compound determined using X-ray diffraction?

Methodological Answer: The crystal structure is resolved via single-crystal X-ray diffraction (SXRD). Key steps include:

  • Data Collection : Using a diffractometer (e.g., Bruker AXS) to measure reflection intensities.
  • Phase Solving : Employing direct methods in SHELXD or SHELXS for initial structure solution .
  • Refinement : Iterative refinement with SHELXL, incorporating hydrogen atoms via riding models and validating geometric parameters (e.g., bond lengths, angles) against standard ranges .
  • Validation : Checking for disorders, twinning, and intermolecular interactions (e.g., C–H⋯O hydrogen bonds) using PLATON or similar tools .

For related N-(4-chlorophenyl) derivatives, torsion angles (e.g., nitro group deviations from aromatic planes) and intermolecular interactions (e.g., centrosymmetric head-to-tail packing) are critical for stability analysis .

Q. What spectroscopic techniques characterize the molecular structure of this compound?

Methodological Answer: A combination of spectroscopic methods is used:

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify substituents (e.g., chlorophenyl protons at δ 7.2–7.4 ppm) and confirm acetamide connectivity.
  • Mass Spectrometry : High-resolution MS (e.g., Q Exactive Orbitrap) verifies molecular weight (e.g., m/z 463.1 for [M+H]+^+) and fragments (e.g., cleavage at sulfanyl groups) .
  • IR Spectroscopy : Peaks at ~1650 cm1^{-1} (C=O stretch) and ~3400 cm1^{-1} (N–H stretch) confirm functional groups.

Advanced techniques like 2D NMR (COSY, HSQC) resolve overlapping signals in the spirocyclic core .

Q. What synthetic routes are common for N-(4-chlorophenyl)acetamide derivatives?

Methodological Answer: Typical pathways include:

  • Acetylation of Amines : Reacting 4-chloroaniline with acetic anhydride under reflux (e.g., 30 min in Ac2_2O), followed by ice quenching and recrystallization (e.g., ethanol) .
  • Sulfanyl Incorporation : Thiol-ene "click" reactions or nucleophilic substitution (e.g., displacing halides with thiols in the diazaspiro core) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or slow evaporation for single crystals .

Yields depend on steric hindrance from the spirocyclic system and electronic effects of the chlorophenyl group .

Advanced Research Questions

Q. How do recent SHELXL advancements (post-2008) improve refinement of spirocyclic structures?

Methodological Answer: SHELXL updates address challenges in refining complex systems:

  • Twinning : Automated detection and handling of twinned data (e.g., HOOFT or ROTAX algorithms) improve accuracy for non-merohedral twins .
  • Restraints : Custom restraints for sulfanyl (C–S–C) and spirocyclic bond angles prevent overfitting .
  • Hydrogen Bond Networks : Enhanced modeling of intermolecular interactions (e.g., C–H⋯O) refines packing motifs .

For example, the diazaspiro moiety’s planarity can be validated using SHELXL’s DELU and SIMU commands to constrain thermal motion .

Q. What challenges arise in synthesizing the diazaspiro core, and how are they mitigated?

Methodological Answer: Key challenges include:

  • Low Yields : Multi-step synthesis (e.g., 11 steps with 2–5% overall yield) due to steric hindrance in spiro ring closure .
  • Byproducts : Competing pathways (e.g., dimerization) require precise stoichiometry and slow addition of reagents.

Mitigation strategies:

  • Catalysis : Palladium-mediated reductive cyclization (using formic acid as a CO surrogate) improves regioselectivity .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .

Q. How can computational methods predict sulfanyl group reactivity in heterocyclic formation?

Methodological Answer: Computational approaches include:

  • DFT Calculations : Modeling transition states for sulfanyl nucleophilic attacks (e.g., sulfur’s lone pair delocalization in the diazaspiro system) .
  • Molecular Dynamics (MD) : Simulating solvent effects on reaction kinetics (e.g., DMSO vs. THF) .
  • Docking Studies : Predicting binding affinities if the compound targets enzymes (e.g., kinase inhibition via acetamide interactions) .

Tools like Gaussian or ORCA optimize geometries, while NBO analysis quantifies charge distribution at reactive sites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.